Sodium nonyl sulfate

Catalog No.
S1510136
CAS No.
1072-15-7
M.F
C9H20NaO4S
M. Wt
247.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium nonyl sulfate

CAS Number

1072-15-7

Product Name

Sodium nonyl sulfate

IUPAC Name

sodium;nonyl sulfate

Molecular Formula

C9H20NaO4S

Molecular Weight

247.31 g/mol

InChI

InChI=1S/C9H20O4S.Na/c1-2-3-4-5-6-7-8-9-13-14(10,11)12;/h2-9H2,1H3,(H,10,11,12);

InChI Key

FQIXOJDROMTZGQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCOS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCOS(=O)(=O)O.[Na]

Isomeric SMILES

CCCCCCCCCOS(=O)(=O)[O-].[Na+]

Protein Purification and Analysis:

  • SNS plays a crucial role in protein extraction and solubilization, particularly in membrane protein research. Its amphiphilic nature allows it to interact with both the hydrophobic and hydrophilic regions of proteins, facilitating their extraction from cell membranes [].
  • SNS is also used in protein chromatography techniques like ion-exchange chromatography and gel electrophoresis. It helps separate proteins based on their charge and size by interacting with the charged groups on the protein surface.

Colloid and Surface Science:

  • SNS serves as a model surfactant in studies investigating the behavior of surfactants at interfaces. Its well-defined structure and controlled properties enable researchers to understand fundamental aspects of surface tension, micelle formation, and adsorption phenomena.
  • Researchers utilize SNS in various surface modification techniques. Its ability to interact with different surfaces helps modify their properties, making them more hydrophilic or hydrophobic, which is crucial for various research applications.

Environmental Science and Toxicology:

  • SNS is employed in studies investigating the environmental fate and behavior of contaminants. It can act as a surrogate for other environmental pollutants due to its similar structure and properties, allowing scientists to assess their potential environmental impact.
  • Additionally, SNS is used in ecotoxicity studies to evaluate the effects of various chemicals on living organisms. Its controlled toxicity allows researchers to study the impact of different pollutants on various life forms.

Analytical Chemistry:

  • SNS finds application in various analytical techniques like micellar electrokinetic capillary chromatography (MEKC). It forms micelles that can encapsulate and separate various analytes based on their size and hydrophobicity, aiding in their detection and identification.
  • Additionally, SNS can be utilized in mass spectrometry analysis to improve the ionization efficiency of certain analytes, leading to better sensitivity and detection limits.

Sodium nonyl sulfate is an anionic surfactant with the chemical formula C9_9H19_{19}NaO4_4S. It consists of a nonyl group (a nine-carbon alkyl chain) attached to a sulfate group, making it amphiphilic, which allows it to interact with both hydrophilic and hydrophobic substances. This compound is primarily used in various cleaning and personal care products due to its effective surfactant properties, which help in reducing surface tension and enhancing the wetting properties of formulations .

  • Oxidation: It can be oxidized to form sulfonates, which may enhance its surfactant properties or alter its behavior in formulations.
  • Hydrolysis: In the presence of water, sodium nonyl sulfate can hydrolyze, leading to the formation of nonyl alcohol and sulfuric acid derivatives.
  • Neutralization: The compound can react with bases to form salts and other derivatives, which may be utilized in various industrial applications.

These reactions are significant for modifying the properties of sodium nonyl sulfate for specific applications in cleaning and personal care products.

Sodium nonyl sulfate can be synthesized through several methods:

  • Sulfation of Nonyl Alcohol: The most common method involves the sulfation of nonyl alcohol using sulfur trioxide or chlorosulfuric acid, followed by neutralization with sodium hydroxide or sodium carbonate.
    Nonyl Alcohol+Sulfur TrioxideSodium Nonyl Sulfate\text{Nonyl Alcohol}+\text{Sulfur Trioxide}\rightarrow \text{Sodium Nonyl Sulfate}
  • Direct Sulfation: Nonyl phenol can also be sulfated directly to produce sodium nonyl sulfate as a byproduct.

These methods yield sodium nonyl sulfate in various purities suitable for different applications in cleaning products and personal care formulations .

Sodium nonyl sulfate is widely used across various industries due to its surfactant properties:

  • Cleaning Products: It is a key ingredient in detergents, dishwashing liquids, and surface cleaners.
  • Personal Care Products: Commonly found in shampoos, body washes, and facial cleansers as a foaming agent.
  • Industrial

Studies on sodium nonyl sulfate have focused on its interactions with biological membranes and other chemical compounds:

  • Membrane Disruption: Research indicates that sodium nonyl sulfate can disrupt lipid bilayers, leading to increased permeability and potential cytotoxic effects on certain cell types.
  • Synergistic Effects: When combined with other surfactants or biocides, sodium nonyl sulfate may exhibit enhanced efficacy against microbial populations, making it valuable in formulating disinfectants and sanitizers .

Several compounds share structural similarities with sodium nonyl sulfate. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Sodium dodecyl sulfateC12_{12}H25_{25}NaO4_4SCommonly used in personal care; longer alkyl chain.
Sodium lauryl sulfateC12_{12}H25_{25}NaO4_4SSimilar applications; derived from lauric acid.
Sodium octyl sulfateC8_{8}H17_{17}NaO4_4SShorter alkyl chain; different solubility properties.
Sodium nonylphenol ether sulfateC30_{30}H46_{46}NaO5_5SContains phenolic structure; used in industrial applications.

Uniqueness of Sodium Nonyl Sulfate

Sodium nonyl sulfate is unique due to its specific nine-carbon alkyl chain length, which balances hydrophilicity and hydrophobicity effectively. This property allows it to function efficiently across a range of pH levels and temperatures compared to other similar compounds. Its versatility makes it suitable for both domestic and industrial applications while maintaining a favorable safety profile when used correctly .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

247.09799957 g/mol

Monoisotopic Mass

247.09799957 g/mol

Heavy Atom Count

15

UNII

FT7KJ97OK6

GHS Hazard Statements

Aggregated GHS information provided by 15 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (13.33%): Flammable solid [Danger Flammable solids];
H302 (73.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (73.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (26.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (13.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (40%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

1072-15-7

Wikipedia

Sodium nonyl sulfate

General Manufacturing Information

Sulfuric acid, monononyl ester, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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